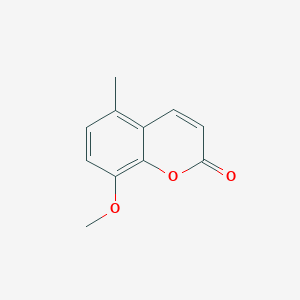

8-Methoxy-5-methyl-chromen-2-one

Description

Significance of the Chromen-2-one (Coumarin) Scaffold in Medicinal Chemistry and Biological Sciences

The coumarin (B35378) framework is a recurring motif in a multitude of natural products and has been a fertile ground for the synthesis of novel therapeutic agents. mdpi.comresearchgate.net Its simple, yet versatile, structure allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities. mdpi.comatlantis-press.com This inherent adaptability has made the coumarin scaffold a focal point in drug discovery and development. nih.govnih.gov

The significance of coumarins extends from their presence in plants, where they play roles in growth regulation and defense, to their application in medicine. atlantis-press.comceon.rs In the realm of medicinal chemistry, the coumarin nucleus is considered a "privileged structure" due to its ability to bind to various biological targets with high affinity. This has led to the development of coumarin-based drugs with a wide array of therapeutic applications. researchgate.netacs.org

Overview of Diverse Biological Activities Associated with Substituted Chromen-2-ones

The substitution pattern on the coumarin ring system dramatically influences its biological and pharmacological properties. mdpi.comnih.gov Researchers have synthesized and evaluated a vast library of substituted coumarins, revealing a remarkable diversity of biological effects. These include:

Anticancer Activity: Many coumarin derivatives have demonstrated potent anticancer properties, inhibiting the growth of various cancer cell lines. atlantis-press.comnih.gov

Anticoagulant Effects: The discovery of warfarin, a coumarin derivative, revolutionized the treatment of thromboembolic disorders. acs.org

Anti-inflammatory Properties: Substituted coumarins have been shown to possess significant anti-inflammatory activity. atlantis-press.comresearchgate.net

Antimicrobial and Antifungal Action: Numerous coumarin derivatives exhibit broad-spectrum activity against bacteria and fungi. researchgate.netnih.gov

Antioxidant Capabilities: The ability of coumarins to scavenge free radicals makes them promising candidates for combating oxidative stress-related diseases. researchgate.netmdpi.com

Enzyme Inhibition: Coumarins have been identified as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase, which are key targets in neurodegenerative diseases. atlantis-press.comnih.gov

Antiviral Activity: Certain coumarin derivatives have shown potential as antiviral agents, including against HIV. researchgate.netatlantis-press.com

This wide range of activities underscores the importance of the coumarin scaffold as a template for the design of new and effective therapeutic agents. mdpi.comscispace.com

Research Rationale and Scope for Investigating 8-Methoxy-5-methyl-chromen-2-one and Related Analogues

The specific substitution pattern of a methoxy (B1213986) group at the 8-position and a methyl group at the 5-position of the chromen-2-one core presents an intriguing subject for scientific investigation. The rationale for focusing on 8-Methoxy-5-methyl-chromen-2-one and its analogues stems from the understanding that even subtle changes to the coumarin structure can lead to significant alterations in biological activity.

The presence of a methoxy group at the C8 position has been noted in other coumarins to influence their biological effects. For instance, 8-methoxycoumarin (B1348513) has been studied for its effects on melanogenesis. researchgate.net Similarly, the placement of a methyl group can impact the molecule's lipophilicity and its interaction with biological targets.

The scope of investigating this particular compound involves its synthesis, detailed characterization, and comprehensive biological evaluation. By exploring the unique properties conferred by the 8-methoxy and 5-methyl substitutions, researchers can gain valuable insights into the structure-activity relationships of the broader coumarin class. This knowledge can then be harnessed to design and synthesize novel analogues with enhanced potency and selectivity for specific biological targets, potentially leading to the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-5-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-3-5-9(13-2)11-8(7)4-6-10(12)14-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQYBRKWSBLKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=O)OC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Historical and Modern Synthetic Routes to the Chromen-2-one Core with Emphasis on Methoxy (B1213986)/Methyl Substituted Analogues

The construction of the fundamental coumarin (B35378) scaffold can be achieved through several classic and contemporary organic reactions. The choice of method often depends on the desired substitution pattern on the benzene (B151609) and pyrone rings.

Pechmann Condensation and Related Cyclization Strategies

The Pechmann condensation, first reported in 1883, remains one of the most direct and widely used methods for synthesizing coumarins. sathyabama.ac.insciensage.info This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. samipubco.comresearchgate.net For the synthesis of methoxy/methyl substituted analogues, a correspondingly substituted phenol is reacted with an appropriate β-ketoester. For instance, reacting a methoxy- and methyl-substituted phenol with ethyl acetoacetate (B1235776) in the presence of an acid catalyst like sulfuric acid, zinc chloride, or a solid acid catalyst like HClO₄·SiO₂, yields the corresponding 4-methylcoumarin (B1582148) derivative. samipubco.comresearchgate.netnih.gov

The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to form the pyrone ring. nih.govacs.org Modern variations of this reaction focus on greener and more efficient conditions. These include the use of heterogeneous catalysts like acidified Amberlyst-15 or tailored nanoparticles (e.g., Zn0.925Ti0.075O) and solvent-free conditions, often accelerated by microwave irradiation or ball milling, which can reduce reaction times and improve yields. researchgate.netnih.govnih.gov

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Conditions/T (°C) | Time (min) | Yield (%) | Reference |

| Oxalic acid | Solvent-free/80 | 35–65 | 87–97 | tsijournals.com |

| HClO₄·SiO₂ | Solvent-free | - | Good | samipubco.com |

| Amberlyst-15 | Toluene, reflux | - | Lower | samipubco.com |

| Zn0.925Ti0.075O NPs | Solvent-free, 110 | - | 65-89 | nih.gov |

| Phosphotungstic acid | Microwave irradiation | - | High | ijaresm.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides a versatile route to 3-substituted coumarins. nih.govic.ac.uk This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a basic catalyst like piperidine (B6355638) or pyridine. sciensage.infonih.govnih.gov To synthesize a methoxy/methyl substituted coumarin, a salicylaldehyde bearing these substituents is used as the starting material.

For example, the reaction of a methoxy-methyl-salicylaldehyde with malonic acid can yield a coumarin-3-carboxylic acid. scilit.com The reaction conditions have been optimized to enhance yields and simplify procedures, including the use of ionic liquids as both solvent and catalyst, microwave irradiation under solvent-free conditions, and various catalysts like nano MgO or MgFe₂O₄. nih.govic.ac.uknih.govslideshare.net These advancements make the Knoevenagel condensation a highly adaptable method for producing a wide array of substituted coumarins. nih.gov

Multi-Step Organic Synthesis Techniques

Beyond single-step condensations, multi-step sequences offer access to more complex and specifically functionalized chromen-2-one derivatives. These routes allow for precise control over the placement of substituents. For instance, a multi-step synthesis might begin with a simple, readily available substituted phenol. The phenol can undergo a series of reactions such as formylation (to introduce an aldehyde group), followed by a Knoevenagel or Perkin reaction to build the pyrone ring.

An example of a multi-step approach is the synthesis of 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, which starts from 4,7-dimethoxybenzo[d] nih.govacs.orgdioxole-5-carbaldehyde and proceeds through seven stages to yield the final product. mdpi.com Another strategy involves the intramolecular Wittig reaction of ortho-carbonyl substituted phenolic compounds with specific phosphorane ylides to form the chromen-2-one ring. samipubco.com These multi-step techniques are invaluable for creating coumarin analogues that are not accessible through direct condensation methods.

Targeted Synthesis of 8-Methoxy-5-methyl-chromen-2-one Analogues and Derivatives

Starting with the 8-methoxy-5-methyl-chromen-2-one core, chemists can introduce a wide range of functional groups at various positions on the coumarin scaffold to modulate its properties. This derivatization is key to developing new molecules for various applications.

Introduction of Substituents at Key Positions (e.g., C-3, C-4, C-7, C-8)

The coumarin ring system has several positions amenable to substitution, allowing for the fine-tuning of its electronic and steric properties.

C-3 Position : The C-3 position is often functionalized starting from a 3-unsubstituted coumarin or via a Knoevenagel condensation to introduce a group directly. For instance, 3-acetylcoumarins can be prepared and then used as precursors for further reactions. sciensage.info The C-3 position can also be substituted with amino groups, which can then be converted into Schiff bases. nie.edu.sg

C-4 Position : The C-4 position is commonly substituted using the Pechmann reaction by choosing the appropriate β-ketoester. For example, using ethyl acetoacetate yields a 4-methyl group, while other esters can introduce different alkyl or aryl groups. nih.gov

C-7 Position : The hydroxyl group, often present at C-7 in natural coumarins, is a common site for modification. It can be alkylated or acylated to introduce new functionalities. nie.edu.sg For example, reaction with propargyl bromide adds a terminal alkyne, a versatile handle for click chemistry. researchgate.net

C-8 Position : The C-8 position can be functionalized through electrophilic substitution reactions like nitration, provided the benzene ring is sufficiently activated. For instance, nitration of 4,7-dimethyl coumarin can yield the 8-nitro derivative, which can subsequently be reduced to an 8-amino group for further modification. chemmethod.com Halogenation at this position, such as iodination, is also possible. nih.gov

Table 2: Examples of Substituted Coumarin Derivatives

| Starting Material | Reagent(s) | Position(s) Modified | Product Type | Reference |

| 7-Hydroxy-4-methylcoumarin | Propargyl bromide, K₂CO₃ | C-7 | 7-(Prop-2-yn-1-yloxy) derivative | researchgate.net |

| 4,7-Dimethyl coumarin | HNO₃, H₂SO₄ | C-6 and C-8 | 6-Nitro and 8-Nitro derivatives | chemmethod.com |

| 3-Acetylcoumarin | Phenylhydrazine hydrochloride | C-3 | Pyrazole derivative | sciensage.info |

| 5,7-Dihydroxy-4-phenylcoumarin | Nicotinoyl azide (B81097) | C-5 | 5-Nicotinoyloxy derivative | core.ac.uk |

| 7,8-Dihydroxy-4-methylcoumarin | 2-Methyl-3-buten-2-ol, p-TsOH | C-7, C-8 | Pyranocoumarin | chapman.edu |

Synthesis of Hybrid Molecules Incorporating Other Heterocyclic Moieties (e.g., Triazoles, Thiazoles, Thiosemicarbazones)

To expand the chemical space and explore new properties, the chromen-2-one scaffold is frequently combined with other heterocyclic rings to create hybrid molecules.

Triazoles : 1,2,3-Triazole rings are commonly introduced using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." acs.orgresearchgate.net Typically, a coumarin bearing either an azide or a terminal alkyne is reacted with a complementary partner. For example, a 7-O-propargylated coumarin can be reacted with a substituted benzyl (B1604629) azide to yield a coumarin-triazole hybrid. acs.org This method is highly efficient and allows for the creation of large libraries of diverse compounds. nih.gov

Thiazoles : Thiazole (B1198619) rings can be attached to the coumarin core through various synthetic strategies. One common method involves reacting a 3-(bromoacetyl)coumarin (B1271225) with a thiourea (B124793) or thioamide derivative. rsc.orgnih.govnih.gov This approach directly constructs the thiazole ring attached at the C-3 position of the coumarin. These coumarin-thiazole hybrids have been investigated for various biological activities. rsc.orgnih.govnih.gov

Thiosemicarbazones : Thiosemicarbazones are typically formed by the condensation of a coumarin derivative containing a ketone or aldehyde group (e.g., 3-acetylcoumarin) with thiosemicarbazide (B42300). researchgate.netresearchgate.net This reaction creates a thiosemicarbazone moiety, often at the C-3 position, which can act as a versatile chelating unit and pharmacophore. researchgate.net

Catalytic and Solvent-Free Methodologies in Chromen-2-one Synthesis

The synthesis of chromen-2-one (coumarin) scaffolds, including 8-Methoxy-5-methyl-chromen-2-one, has progressively moved towards more environmentally benign methods. Traditional approaches often rely on strong, corrosive mineral acids like sulfuric acid, which generate significant acidic waste and can lead to side reactions. isroset.org Modern synthetic strategies increasingly focus on the use of recoverable solid acid catalysts and solvent-free reaction conditions, often enhanced by microwave irradiation or mechanochemical techniques, to improve efficiency, reduce environmental impact, and simplify product purification. mdpi.comcem.com

The Pechmann condensation remains the most direct and widely utilized method for preparing 4-methyl substituted coumarins. researchgate.net This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the specific synthesis of 8-Methoxy-5-methyl-chromen-2-one, the precursors are 2-methoxy-5-methylphenol (B1664560) and ethyl acetoacetate. The drive towards green chemistry has led to the adaptation of this reaction to catalytic and solvent-free systems. rasayanjournal.co.in

Heterogeneous solid acid catalysts are central to this modern approach. These materials, such as Amberlyst-15, various zeolites, and clays (B1170129) like Montmorillonite K-10, offer significant advantages including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste. isroset.orgmdpi.com For instance, Amberlyst-15, a sulfonic acid resin, has demonstrated high activity in the Pechmann reaction under solvent-free conditions, yielding products in short reaction times. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. rasayanjournal.co.in The coupling of microwave heating with solvent-free conditions can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. mdpi.comresearchgate.net This rapid, localized heating provides the necessary energy for the condensation and subsequent cyclization to form the coumarin ring. researchgate.net Studies on various phenols show that microwave irradiation in the presence of a solid acid catalyst is a highly effective protocol. nih.govnih.gov For example, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate using Amberlyst-15 as a catalyst under microwave irradiation achieves a 97% yield in just 20 minutes. mdpi.comnih.gov

Mechanochemical methods, such as grinding reactants together in a ball mill or with a mortar and pestle, represent another effective solvent-free strategy. researchgate.net This technique can promote reactions in the solid state, sometimes with a catalytic amount of a mild acid like Indium(III) chloride (InCl₃) or on a solid support. researchgate.net These methods are advantageous for their simplicity, low energy consumption, and avoidance of bulk solvents.

While specific research data on the catalytic, solvent-free synthesis of 8-Methoxy-5-methyl-chromen-2-one is not detailed in the provided literature, the general applicability of these methods is well-established for a wide range of substituted phenols. The following table presents detailed findings for the synthesis of structurally related 4-methylcoumarins, illustrating the efficacy of the catalytic and solvent-free methodologies discussed.

Table 1: Representative Examples of Catalytic and Solvent-Free Pechmann Condensation for 4-Methylcoumarin Synthesis

| Phenol Reactant | Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Resorcinol | Amberlyst-15 | Solvent-free, Microwave (1000 W), 130°C, 20 min | 97% | mdpi.comnih.govnih.gov |

| Phenol | Amberlyst-15 | Solvent-free, Microwave (1000 W), 130°C, 20 min | 43% | mdpi.comnih.gov |

| Resorcinol | p-Toluenesulfonic acid (p-TsOH) | Solvent-free, Microwave (800 W), 80°C, 180 s | 60% | rasayanjournal.co.in |

| m-Cresol | K-10 Montmorillonite | Solvent-free, 110°C, 3-4 h | Good Yields | isroset.org |

| 3-Methoxyphenol | Boron trifluoride dihydrate | 60°C, 20 min | 98-99% | nih.gov |

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 8-Methoxy-5-methyl-chromen-2-one provides characteristic signals that are instrumental in confirming its molecular structure. The analysis reveals distinct peaks corresponding to the aromatic, vinylic, methoxy (B1213986), and methyl protons, with their chemical shifts and coupling patterns aligning with the expected structure.

Interactive Data Table: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.26 | d | 9.6 |

| H-4 | 7.91 | d | 9.6 |

| H-6 | 6.89 | d | 7.8 |

| H-7 | 7.05 | t | 7.8 |

| 5-CH₃ | 2.45 | s | - |

| 8-OCH₃ | 3.94 | s | - |

Note: 'd' denotes a doublet, 't' a triplet, and 's' a singlet.

Complementing the proton data, the ¹³C NMR spectrum offers a detailed view of the carbon framework of 8-Methoxy-5-methyl-chromen-2-one. Each carbon atom in a unique electronic environment gives rise to a distinct signal, allowing for a complete assignment of the carbon skeleton.

Interactive Data Table: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 160.8 |

| C-3 | 113.2 |

| C-4 | 145.2 |

| C-4a | 118.9 |

| C-5 | 126.7 |

| C-6 | 117.5 |

| C-7 | 124.8 |

| C-8 | 148.1 |

| C-8a | 143.9 |

| 5-CH₃ | 18.5 |

| 8-OCH₃ | 56.3 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the elemental composition of 8-Methoxy-5-methyl-chromen-2-one with high accuracy. This technique is crucial for confirming the molecular formula. The exact mass of a molecule is a fundamental property that can be used to distinguish between compounds with the same nominal mass but different elemental compositions nih.govnih.gov.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 191.0708 | 191.0703 |

Tandem mass spectrometry (MS-MS) experiments provide deeper structural insights by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern of 8-Methoxy-5-methyl-chromen-2-one is characteristic of the coumarin (B35378) scaffold, often involving the loss of a carbon monoxide (CO) molecule from the pyrone ring, a common fragmentation pathway for coumarins benthamopen.com. Further fragmentation can involve the loss of methyl or methoxy groups, providing corroborative evidence for the substituent positions libretexts.org.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the various functional groups present in 8-Methoxy-5-methyl-chromen-2-one by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is typically observed for the C=O stretching of the lactone ring, a hallmark of the coumarin structure. Additionally, bands corresponding to C=C stretching in the aromatic and pyrone rings, as well as C-O stretching of the ether linkage, are prominent features of the spectrum.

Interactive Data Table: IR Spectroscopic Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (lactone) | 1720-1740 |

| C=C (aromatic) | 1500-1600 |

| C-O (ether) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For coumarin derivatives such as 8-Methoxy-5-methyl-chromen-2-one, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The chromen-2-one core, with its extended π-system, gives rise to characteristic absorption bands.

The electronic spectrum of coumarins is generally characterized by π → π* transitions. The presence of substituents like the methoxy and methyl groups on the benzene (B151609) ring of the chromen-2-one scaffold can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths.

The expected electronic transitions for 8-Methoxy-5-methyl-chromen-2-one would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The precise λmax values are dependent on the solvent polarity, as the electronic distribution in the ground and excited states can be influenced by solvent-solute interactions.

| Analogous Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 3-Acetyl-8-methoxy-coumarin | Dichloromethane | 316 | π → π |

| 7-Hydroxy-4-methyl coumarin | Water:Methanol (70:30) | 321 | π → π |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Although a specific crystal structure for 8-Methoxy-5-methyl-chromen-2-one has not been reported in the searched literature, the analysis of closely related coumarin derivatives reveals common structural features. Coumarin rings are generally planar, a characteristic that facilitates crystal packing. For instance, the crystal structure of 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) shows that the coumarin moiety is nearly planar. ijirset.com

In the solid state, the molecular arrangement is stabilized by various intermolecular interactions. For coumarin derivatives, these often include C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. The presence of the methoxy group in 8-Methoxy-5-methyl-chromen-2-one would likely introduce additional C-H···O interactions, further influencing the crystal packing.

The crystal structure of a related compound, 8-hydroxy-6-methoxy-7-(3-methylbut-2-enyloxy)coumarin, demonstrates the planarity of the coumarin fragment and the co-planarity of the methoxy substituent with the benzopyran ring system. iucr.org This suggests that the methoxy group in 8-Methoxy-5-methyl-chromen-2-one would also likely be oriented in the plane of the coumarin ring to maximize conjugation.

| Analogous Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3,3'-((3,4-dimethoxyphenyl)methylene)bis(4-amino-8-methyl-2H-chromen-2-one) | Monoclinic | P21/c | Planar coumarin rings, stabilized by C-H···O and N-H···O interactions. ijirset.com |

| 8-Hydroxy-6-methoxy-7-(3-methylbut-2-enyloxy)coumarin | Monoclinic | P21/n | Nearly planar benzopyran ring system with the methoxy group in the plane. iucr.org |

Advanced Spectroscopic Techniques for Conformation and Dynamics

Beyond basic structural elucidation, advanced spectroscopic techniques, particularly multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, are employed to study the conformation and dynamics of molecules like 8-Methoxy-5-methyl-chromen-2-one in solution.

The conformation of the methoxy group relative to the aromatic ring is of particular interest. The rotation around the C(aromatic)-O(methoxy) bond can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can detect through-space interactions between protons. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the rotational energy barrier of the methoxy group and to predict the most stable conformation. Studies on other aromatic natural compounds have shown that the orientation of the methoxy group can significantly affect the 13C NMR chemical shifts. nih.govresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 8-Methoxy-5-methyl-chromen-2-one, these methods reveal details about its geometry, electronic landscape, and photophysical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to coumarin (B35378) derivatives to predict their molecular geometry and electronic properties with high accuracy. uotechnology.edu.iqasrjetsjournal.org For a molecule like 8-Methoxy-5-methyl-chromen-2-one, DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable conformation (optimized geometry). thenucleuspak.org.pk These calculations provide data on bond lengths, bond angles, and dihedral angles. thenucleuspak.org.pkresearchgate.net For instance, studies on the similar compound 7-Methoxy-4-methylcoumarin have shown that the coumarin ring is nearly planar, a feature that would also be expected for 8-Methoxy-5-methyl-chromen-2-one. researchgate.net

The electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netinformaticsjournals.co.in A smaller energy gap suggests higher reactivity. In many coumarin derivatives, the HOMO is typically localized over the coumarin ring and electron-donating groups, while the LUMO is distributed over the pyrone ring. researchgate.net For 8-Methoxy-5-methyl-chromen-2-one, the electron-donating methoxy (B1213986) and methyl groups would influence the electron density distribution, which can be visualized using molecular electrostatic potential (MEP) maps to identify sites prone to electrophilic and nucleophilic attack. thenucleuspak.org.pk

Table 1: Representative DFT-Calculated Parameters for Coumarin Derivatives

| Parameter | Typical Value/Observation for Methoxy-Methyl Coumarins | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~4-5 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | ~3-6 Debye | Reflects charge distribution and polarity. informaticsjournals.co.in |

| C=O Bond Length | ~1.21 Å | Characteristic of the lactone carbonyl group. researchgate.net |

| C-O (ether) Bond Length | ~1.36 Å | Typical for the methoxy group linkage. researchgate.net |

Studies on Excited-State Dynamics and Photophysical Properties

Coumarins are well-known for their fluorescent properties, making the study of their excited-state dynamics essential. Computational methods are used to explore properties like fluorescence, phosphorescence, and potential energy surfaces of excited states. The photophysical properties of coumarin derivatives are highly sensitive to their substitution pattern and the solvent environment. acs.orgnih.gov

Theoretical studies on related methoxy-coumarins show that upon excitation, an intramolecular charge transfer (ICT) often occurs from the electron-donating groups (like methoxy) to the electron-accepting pyrone ring. acs.org This ICT character is responsible for the fluorescence properties and the solvatochromic shifts observed in their emission spectra—a red shift in more polar solvents. nih.gov Calculations reveal that the dipole moment of these molecules is generally higher in the first excited singlet state (S1) compared to the ground state (S0), which confirms the charge transfer upon excitation and explains their sensitivity to solvent polarity. nih.gov For 8-Methoxy-5-methyl-chromen-2-one, similar behavior is expected, with the methoxy group playing a key role in its photophysical profile. Time-resolved spectroscopic techniques, complemented by quantum-chemical calculations, can elucidate the pathways of energy relaxation from the excited state, including processes like fluorescence quenching and vibronic coupling, which describes the interaction between electronic and vibrational motion. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Prediction of Binding Affinities and Modes with Biological Macromolecules

For 8-Methoxy-5-methyl-chromen-2-one, molecular docking simulations can be performed to predict its binding affinity and interaction mode with various biological targets. The output of a docking simulation is a binding score, commonly expressed in kcal/mol, which estimates the binding free energy, and a predicted binding pose. frontiersin.org Lower binding energy values indicate a more stable ligand-receptor complex.

Docking studies on a wide range of coumarin derivatives have demonstrated their potential to bind to numerous enzymes and receptors. biointerfaceresearch.comnih.gov For example, coumarin hybrids have been docked against acetylcholinesterase (AChE), a key target in Alzheimer's disease, with studies revealing that the coumarin scaffold often fits into the catalytic or peripheral anionic site of the enzyme. nih.govnih.gov The specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein are identified, providing a rationale for the observed binding affinity. frontiersin.org

Exploration of Specific Enzyme and Receptor Binding Sites

Docking simulations allow for a detailed exploration of the binding site. For 8-Methoxy-5-methyl-chromen-2-one, this would involve identifying key amino acid residues that form interactions with the methoxy group, the methyl group, and the coumarin core. For instance, in docking studies of coumarins with protein kinases, the lactone carbonyl oxygen frequently acts as a hydrogen bond acceptor. frontiersin.org The methoxy group could also form hydrogen bonds or engage in hydrophobic interactions depending on the pocket's environment.

Studies on various coumarin derivatives have identified specific binding modes with targets such as:

Acetylcholinesterase (AChE): The planar coumarin ring often forms π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr) in the active site. nih.gov

Carbonic Anhydrases (CAs): Coumarins can bind to the zinc ion in the active site, with substituents influencing the binding orientation and affinity. biointerfaceresearch.com

Bcl-2 Proteins: In cancer-related targets like Bcl-2, coumarins have been shown to interact via hydrophobic interactions and hydrogen bonds with key residues such as PHE104 and TYR108. frontiersin.org

Table 2: Representative Molecular Docking Results for Coumarin Derivatives with Various Targets

| Target Protein | PDB ID | Typical Binding Score (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|

| Acetylcholinesterase | 4EY7 | -7.0 to -11.0 | Trp84, Tyr334, Phe330 nih.govnih.gov |

| Bcl-2 | 2O21 | -6.0 to -8.0 | Phe104, Tyr108, Gln118 frontiersin.org |

| Carbonic Anhydrase II | 2VVA | -6.5 to -9.0 | His94, His96, Thr199 biointerfaceresearch.com |

| SARS-CoV-2 Main Protease | 6LU7 | -6.0 to -9.0 | His41, Cys145, Glu166 nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Pharmacokinetic Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME profiling uses computational models to predict how a compound will be absorbed, distributed, metabolized, and excreted by the body. Tools like SwissADME and preADMET are commonly used for this purpose with coumarin derivatives. dergipark.org.trjchr.orgjchr.org

These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the drug-likeness of a molecule based on its physicochemical properties. jchr.org For 8-Methoxy-5-methyl-chromen-2-one, an ADME profile would be generated to predict key parameters. Studies on similar coumarins generally show good oral bioavailability. jchr.orgnih.gov

Key ADME parameters predicted for coumarin derivatives include:

Gastrointestinal (GI) Absorption: Many coumarins are predicted to have high GI absorption, making them suitable for oral administration. dergipark.org.tras-proceeding.com

Blood-Brain Barrier (BBB) Permeability: Depending on the substituents, some coumarins can cross the BBB, which is relevant for neurological targets. jchr.org

Cytochrome P450 (CYP) Inhibition: Predictions can indicate whether the compound is likely to inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions. jchr.org

Drug-Likeness: This evaluates if the compound has physicochemical properties (e.g., molecular weight, lipophilicity) that fall within the range of known oral drugs. nih.govresearchgate.net

Table 3: Predicted ADME Properties for a Representative Coumarin Structure

| Property | Predicted Value/Descriptor | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule jchr.org |

| LogP (Lipophilicity) | 1 - 4 | Good balance for solubility and permeability nih.gov |

| H-bond Donors | 0 - 2 | Compliant with Lipinski's Rule jchr.org |

| H-bond Acceptors | 2 - 5 | Compliant with Lipinski's Rule jchr.org |

| GI Absorption | High | Good potential for oral bioavailability as-proceeding.com |

| BBB Permeant | Yes/No (Varies) | Indicates potential for CNS activity jchr.org |

| Bioavailability Score | ~0.55 | Indicates good probability of oral activity researchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Design

Pharmacophore modeling and virtual screening represent cornerstone computational strategies in modern drug discovery, enabling the efficient identification and design of novel ligands for specific biological targets. These in silico methods are particularly valuable for exploring the therapeutic potential of large and diverse chemical classes, such as coumarin derivatives, which include 8-Methoxy-5-methyl-chromen-2-one. By focusing on the essential structural features required for biological activity, these techniques accelerate the discovery of new therapeutic agents. acs.orgnih.gov

Pharmacophore modeling identifies the crucial three-dimensional arrangement of a molecule's chemical features—such as hydrogen bond acceptors and donors, aromatic rings, and hydrophobic centers—that are necessary for binding to a specific receptor. acs.org This model then acts as a 3D query in a virtual screening campaign, where extensive databases of chemical compounds are systematically searched to find molecules that match the pharmacophore's spatial and chemical requirements. arxiv.org This process is often followed by molecular docking, which predicts the binding mode and affinity of the identified "hits" within the target's active site, further refining the selection of candidates for synthesis and biological testing. nih.govpensoft.net

While direct pharmacophore modeling studies on 8-Methoxy-5-methyl-chromen-2-one are not extensively documented in the reviewed literature, numerous investigations on the broader coumarin class highlight the applicability and power of these methods. These studies provide a framework for how 8-Methoxy-5-methyl-chromen-2-one and its analogs could be evaluated.

One significant study focused on developing pharmacophore models for 116 coumarin derivatives to identify potent inhibitors of lysosomal α-glucosidase, a therapeutic target for diabetes. nih.govresearchgate.net The researchers generated several pharmacophore hypotheses based on the most active compounds. The best-performing hypothesis, AANRR, consisted of two hydrogen bond acceptors (A), one negative ionic feature (N), and two aromatic rings (R). This model demonstrated a high survival score, indicating its robustness and predictive power. nih.gov The selection of the final pharmacophore model was based on multiple scoring functions, including volume score and selectivity. nih.gov

The table below details the key pharmacophore hypotheses generated in the study of coumarin derivatives as α-glucosidase inhibitors.

| Hypothesis ID | Features | Survival Score | Volume Score | Selectivity Score |

| AANRR.30 | 2 Acceptors, 1 Negative, 2 Aromatic Rings | 4.789 | 0.517 | 2.291 |

| ANRR.2 | 1 Acceptor, 1 Negative, 2 Aromatic Rings | - | - | - |

| AAANR.1 | 3 Acceptors, 1 Negative, 1 Aromatic Ring | - | - | - |

| AANR.6 | 2 Acceptors, 1 Negative, 1 Aromatic Ring | - | - | - |

| Data sourced from a study on 116 coumarin derivatives. nih.gov The survival score is a key metric for ranking the quality of a pharmacophore model. |

Virtual screening has also been successfully applied to libraries of coumarin derivatives to discover inhibitors for other targets. For example, a computational screening of coumarins was performed to identify inhibitors of the NLRP3 inflammasome, which is implicated in neuroinflammation associated with Alzheimer's disease. nih.gov This study led to the identification of three promising virtual hits with better-predicted binding affinity than a known reference inhibitor. nih.gov Other research has employed molecular docking and computational analysis to evaluate coumarin derivatives against targets for cancer and viral diseases, such as SARS-CoV-2 enzymes. nih.govsci-hub.st

These computational approaches are not only for screening existing compounds but also for guiding the rational design of new ones. nih.gov By understanding the key interactions between coumarin scaffolds and their biological targets through pharmacophore and docking studies, medicinal chemists can design new derivatives, like analogs of 8-Methoxy-5-methyl-chromen-2-one, with potentially enhanced activity and selectivity. acs.orgnih.gov

Biological Activity and Mechanistic Studies Excluding Human Clinical Data

Antimicrobial Activities

Antibacterial Efficacy

Coumarin (B35378) derivatives, in general, have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action is often attributed to the damage of bacterial cell membranes. nih.gov While specific studies on 8-Methoxy-5-methyl-chromen-2-one's antibacterial efficacy are part of broader research into coumarin derivatives, the class of compounds is recognized for its potential in this area. nih.govjmchemsci.com For instance, related coumarin compounds have shown significant activity against strains like Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. nih.gov

Antifungal Efficacy

The antifungal potential of coumarin derivatives has also been a subject of investigation. jmchemsci.comnih.gov Studies on various coumarin-based compounds have shown inhibitory effects against fungal pathogens. tandfonline.comnih.gov For example, a study on a related coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), demonstrated strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com The antifungal mechanism of some coumarin-triazole hybrids is suggested to be the inhibition of sterol 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. tandfonline.com

Anticancer / Cytotoxic Activities

The anticancer properties of coumarin derivatives are a significant area of research, with studies exploring their effects on various cancer cell lines and the underlying molecular mechanisms. nih.govrsc.org

Cytotoxicity and Antiproliferative Effects on various Cancer Cell Lines

The cytotoxic and antiproliferative effects of coumarin derivatives have been evaluated against a range of cancer cell lines. While direct data for 8-Methoxy-5-methyl-chromen-2-one is often embedded within studies of larger sets of coumarin analogues, the general findings indicate a potential for this class of compounds in cancer research. For instance, a study on various acetoxycoumarin derivatives tested their cytotoxicity against A549 human lung cancer and CRL 1548 rat liver cancer cell lines. nih.govnih.gov One derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, showed significant cytotoxic activity in these cell lines. nih.govnih.gov Another study highlighted that a nitro coumarin derivative, "5, 7 dimethoxy‐4‐methyl‐6‐nitro‐chromen‐2‐one," exhibited high cytotoxicity against colon cancer cells. nih.gov The methoxy (B1213986) group, a feature of 8-Methoxy-5-methyl-chromen-2-one, is often associated with the cytotoxic activity of flavones and coumarins by targeting protein markers and activating signaling pathways leading to cell death. mdpi.com

Table 1: Cytotoxic Activity of Selected Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/LD50 Value | Source |

|---|---|---|---|

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (lung cancer) | 48.1 μM | nih.govnih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (liver cancer) | 45.1 μM | nih.govnih.gov |

| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide | Various tumor cells | 3.5-31.9 nM | nih.gov |

This table presents data for related coumarin derivatives to illustrate the general cytotoxic potential of this class of compounds.

Mechanistic Investigations of Cytotoxicity

The cytotoxic effects of coumarins are often linked to their ability to induce cell cycle arrest and apoptosis. nih.govnih.govmdpi.com Studies have shown that certain coumarin derivatives can cause cell cycle arrest at different phases, such as the G1 or S/G2 phase, in cancer cells. nih.goviiarjournals.org For example, some acetoxycoumarin compounds were found to induce cell cycle arrest in A549 lung and CRL 1548 liver cancer cell lines. nih.goviiarjournals.org

Apoptosis induction is another key mechanism. nih.govmdpi.com This can involve the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, the release of cytochrome c, and the activation of caspases. nih.gov Furthermore, some coumarins can modulate reactive oxygen species (ROS) levels, which can lead to oxidative stress and trigger apoptosis. nih.gov The disruption of mitochondrial membrane potential is also a mechanism through which some coumarin hybrids exert their cytotoxic effects. nih.gov

Modulation of Intracellular Signaling Pathways

The PI3K/AKT/mTOR signaling pathway is a crucial network that regulates cell survival, growth, and proliferation, and its dysregulation is common in cancer. nih.govnih.gov Several coumarin compounds have been found to inhibit this pathway. nih.gov For instance, 5-methoxypsoralen, a coumarin derivative, has been shown to inhibit the expression and phosphorylation of PI3K, Akt, and mTOR in human glioma cells. nih.gov The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis, making it a key target for anticancer therapies. nih.govnih.gov

Anti-inflammatory Properties (in non-human models)

There are no specific studies in the reviewed literature that evaluate the anti-inflammatory properties of 8-Methoxy-5-methyl-chromen-2-one in non-human models. Research on other coumarin derivatives has shown that they can possess anti-inflammatory effects by modulating pathways such as NF-κB and reducing pro-inflammatory mediators. nih.govnih.govaimspress.com However, data directly pertaining to 8-Methoxy-5-methyl-chromen-2-one is not available.

Antioxidant Effects and Free Radical Scavenging Capacity

Specific experimental data on the antioxidant and free radical scavenging capacity of 8-Methoxy-5-methyl-chromen-2-one, such as IC50 values from DPPH or other assays, could not be found in the available literature. The antioxidant potential of the coumarin class of compounds is well-documented, with the type and position of substituents on the coumarin ring playing a critical role in their activity. nih.govjaper.inencyclopedia.pub For instance, the presence of methoxy groups has been noted to influence antioxidant capacity in some derivatives, but specific evaluations for 8-Methoxy-5-methyl-chromen-2-one have not been published. umfiasi.ro

Enzyme Inhibition Studies

No studies were found that report the inhibitory activity of 8-Methoxy-5-methyl-chromen-2-one against Monoamine Oxidase B (MAO-B). Coumarin-based structures are recognized as a scaffold for the development of MAO-B inhibitors, with numerous synthetic derivatives being evaluated for their potential in this area. nih.govnih.govscienceopen.com The structure-activity relationship is highly dependent on the specific substitution pattern, but no data for 8-Methoxy-5-methyl-chromen-2-one has been reported.

The inhibitory effect of 8-Methoxy-5-methyl-chromen-2-one on acetylcholinesterase (AChE) has not been documented in the scientific literature. While various coumarin derivatives have been investigated as potential AChE inhibitors, with some showing activity in the micromolar range, specific kinetic data or IC50 values for 8-Methoxy-5-methyl-chromen-2-one are absent from published research. nih.govacs.orgacs.org

There is no available data on the inhibitory activity of 8-Methoxy-5-methyl-chromen-2-one against any carbonic anhydrase (CA) isoforms. Substituted coumarins are a known class of CA inhibitors, often demonstrating selectivity for tumor-associated isoforms like CA IX and XII. nih.govtandfonline.comtandfonline.com The mechanism typically involves the hydrolysis of the coumarin lactone ring by the enzyme. tandfonline.com However, no studies have included 8-Methoxy-5-methyl-chromen-2-one in their series of tested compounds.

H+,K+-ATPase Inhibition

The direct inhibitory effects of 8-Methoxy-5-methyl-chromen-2-one on H+,K+-ATPase have not been reported in the available scientific literature. However, studies on other coumarin derivatives suggest potential interactions with related P-type ATPases. For instance, the compound 2-methoxy-3,8,9-trihydroxy coumestan (B1194414) has been shown to inhibit Na+,K+-ATPase by decreasing the free sulfhydryl groups essential for the enzyme's catalytic activity. nih.gov This mechanism, involving the oxidation of sulfhydryl groups, was also proposed to affect other related P-type ATPases. nih.gov The H+,K+-ATPase, responsible for gastric acid secretion, is a known therapeutic target for acid-related diseases, with proton pump inhibitors (PPIs) acting as covalent inhibitors of this enzyme. researchgate.net Another class of inhibitors, potassium-competitive acid blockers (P-CABs), bind reversibly to the enzyme. najah.edu While these studies establish the potential for coumarin-like structures to inhibit such enzymes, specific research on 8-Methoxy-5-methyl-chromen-2-one is lacking.

Alpha-Amylase Inhibition (Relevant to Anti-diabetic Potential)

There is no specific research available on the alpha-amylase inhibitory activity of 8-Methoxy-5-methyl-chromen-2-one. However, the broader class of coumarin derivatives has been investigated for this property, which is relevant to managing post-prandial hyperglycemia in diabetes. nih.gov Alpha-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition can slow down glucose absorption. nih.govmdpi.com

Studies on various coumarin derivatives have demonstrated a range of inhibitory activities. For example, a series of synthesized coumarin hydrazone derivatives showed that some compounds had significant inhibitory activity against α-amylase, with IC50 values for the most active compounds being lower than that of the standard drug acarbose. researchgate.net Similarly, arylidene-based sesquiterpene coumarins have also been identified as potent alpha-amylase inhibitors, with some derivatives showing greater efficacy than acarbose. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Coumarin Derivatives

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Compound 3i (coumarin hydrazone derivative) | 48.80 | researchgate.net |

| Compound 3f (coumarin hydrazone derivative) | 49.70 | researchgate.net |

| Compound 3g (coumarin hydrazone derivative) | 79.20 | researchgate.net |

This table presents data for related coumarin compounds, not 8-Methoxy-5-methyl-chromen-2-one.

These findings suggest that the coumarin scaffold is a promising starting point for developing new alpha-amylase inhibitors, though direct evaluation of 8-Methoxy-5-methyl-chromen-2-one is required to ascertain its specific activity. nih.govnih.gov

P-glycoprotein (P-gp) Modulation

Specific studies on the modulation of P-glycoprotein (P-gp) by 8-Methoxy-5-methyl-chromen-2-one are not available. P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by transporting a wide range of chemotherapeutic drugs out of the cell. nih.gov

Research into other flavonoid and chromone (B188151) derivatives has shown that this class of compounds can act as P-gp modulators. For instance, a study on various flavonoid subclasses, including chromones, identified several compounds that could reverse P-gp-mediated MDR. nih.gov These compounds were found to increase the intracellular accumulation of P-gp substrates, indicating they act, at least in part, by inhibiting P-gp activity. nih.gov The most potent compound in that study, a 5-hydroxychromone derivative, was more effective than the reference modulator cyclosporin (B1163) A. nih.gov This indicates that the chromone structure is a viable scaffold for the development of P-gp inhibitors. However, without direct experimental data, the effect of 8-Methoxy-5-methyl-chromen-2-one on P-gp remains unknown.

Cytochrome P450 (CYP) Enzyme Inhibition/Induction

There is no available research data on the specific inhibitory or inductive effects of 8-Methoxy-5-methyl-chromen-2-one on cytochrome P450 (CYP) enzymes. CYP enzymes, particularly those in the CYP2C and CYP3A families, are crucial for the metabolism of a vast number of drugs. nih.govresearchgate.net Inhibition of these enzymes can lead to drug-drug interactions, potentially causing toxicity or reduced efficacy. researchgate.net For example, CYP2C8 is involved in the metabolism of several drugs, and its inhibition by compounds like montelukast (B128269) has been studied extensively. nih.govresearchgate.net Given the importance of CYP enzymes in drug metabolism, the potential for any new chemical entity to interact with these enzymes is a critical area of investigation. However, such studies have not been published for 8-Methoxy-5-methyl-chromen-2-one.

Antiparasitic Activities (e.g., Antileishmanial)

While direct studies on the antiparasitic activity of 8-Methoxy-5-methyl-chromen-2-one are absent from the literature, significant research has been conducted on a structurally similar synthetic coumarin, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (referred to as C4 in a key study), highlighting its potential as an antileishmanial agent. nih.govresearchgate.net

In Vitro Studies on Parasite Forms

In vitro assays demonstrated that 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) exhibits significant activity against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania parasites. nih.gov

The study evaluated the compound against Leishmania (L.) amazonensis and Leishmania (L.) infantum chagasi. The results showed that C4 was as active as the standard drug Amphotericin B, particularly against the clinically relevant amastigote form. nih.govresearchgate.net Furthermore, C4 displayed a high selectivity index, suggesting it is more toxic to the parasite than to mammalian cells. nih.govresearchgate.net Specifically, its selectivity index in L. amazonensis was four times higher than a related compound (C2) and six times higher in L. infantum chagasi than another analogue (C1). nih.govresearchgate.net Mechanistically, the compound was found to reduce the concentration of hydrogen peroxide in L. amazonensis promastigotes. nih.govresearchgate.net

Table 2: In Vitro Antileishmanial Activity of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4)

| Parasite Species | Parasite Form | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| L. amazonensis | Amastigote | Not specified, but activity comparable to Amphotericin B | 65.43 | nih.govresearchgate.net |

This table presents data for a structurally related coumarin, not 8-Methoxy-5-methyl-chromen-2-one.

In Vivo Efficacy in Animal Models

The promising in vitro results for 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) led to its evaluation in an in vivo model of visceral leishmaniasis. nih.gov When administered orally to BALB/c mice infected with L. infantum chagasi, the compound led to a significant reduction in the parasite burden in both the spleen and the liver, which are the primary target organs for this form of the disease. nih.gov This finding is particularly noteworthy as it suggests the compound is orally bioavailable and effective in a living organism, positioning it as a candidate for further development as a new oral treatment for leishmaniasis. nih.gov

Table 3: In Vivo Efficacy of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) in L. infantum chagasi Infected Mice

| Treatment Group | Parasite Load in Spleen (Amastigotes x 10⁶) | Parasite Load in Liver (Amastigotes x 10⁴) | Reference |

|---|

This table presents data for a structurally related coumarin, not 8-Methoxy-5-methyl-chromen-2-one.

Phytotoxicity and Plant Growth Regulatory Effects (in plant models)

No studies reporting the phytotoxic or plant growth regulatory effects of 8-Methoxy-5-methyl-chromen-2-one in any plant models were found in the public domain. Research on other related coumarin derivatives has demonstrated a range of activities from growth inhibition to promotion in various plant species; however, these findings cannot be extrapolated to 8-Methoxy-5-methyl-chromen-2-one without direct experimental evidence.

Immunomodulatory Effects (in non-human models)

Similarly, a thorough search of scientific databases and literature yielded no information regarding the immunomodulatory effects of 8-Methoxy-5-methyl-chromen-2-one in non-human models. The immunomodulatory potential of the broader coumarin class of compounds is an active area of investigation, with various derivatives showing pro-inflammatory or anti-inflammatory properties. However, the specific impact of the methoxy and methyl substitutions at the 8 and 5 positions of the chromen-2-one core on immune function has not been documented.

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Chromen-2-one Scaffold

The modification of the basic coumarin (B35378) structure by introducing different substituents at various positions can lead to a wide spectrum of biological activities. These activities are highly dependent on the electronic and steric properties of the added groups.

The position of methoxy (B1213986) (-OCH3) groups on the chromen-2-one scaffold significantly impacts its biological activity. For instance, in a study of 3-styryl-2H-chromenes, the introduction of a methoxy group at the R1 position of the chromene ring was found to increase cytotoxicity against normal cells while reducing tumor-specificity. researchgate.net Conversely, placing the methoxy group at the R2 position significantly enhanced tumor-specificity. researchgate.net

In another series of coumarin derivatives, methylation of catechol groups led to a significant reduction in their inhibitory activities towards the Mcl-1 protein, indicating the importance of free hydroxyl groups for this specific activity. nih.gov Specifically, the 7-methoxy and 8-methoxy derivatives of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin showed potent growth-inhibitory activity against Italian ryegrass seedlings, with the 8-methoxy derivative being particularly effective. jst.go.jp This suggests that the position of the methoxy group is a key determinant of phytotoxicity. jst.go.jp

The following table summarizes the effect of methoxy group positioning on the phytotoxicity of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin derivatives against Italian ryegrass seedlings.

| Substituent Position | IC50 (µM) | Relative Potency vs. Unsubstituted |

|---|---|---|

| Unsubstituted | 228 | - |

| 5-OCH3 | 456 | 2-fold less potent |

| 7-OCH3 | 121 | ~1.9-fold more potent |

| 8-OCH3 | 56.7 | ~4-fold more potent |

Methyl (-CH3) and other alkyl groups also play a crucial role in modulating the biological activity of chromen-2-ones. In a study on 2-pentylchroman-4-ones, the presence of substituents on the aromatic ring was found to be necessary for any inhibitory activity. acs.org Replacing halogens with methyl groups at the 6- and 8-positions resulted in a slight decrease in activity compared to chloro- and bromo-substituted analogs but a clear increase compared to the difluorinated version, highlighting the importance of the size of the substituents. acs.org

For (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin derivatives, methyl groups at the 5- or 8-position resulted in phytotoxicity levels similar to the unsubstituted compound. jst.go.jp The length and branching of alkyl chains can also be influential. For instance, in a series of chroman-4-ones, a pentyl group at the 2-position was found to be more optimal for inhibitory activity than propyl or heptyl chains. acs.org The introduction of bulky groups directly attached to the ring system tended to diminish the inhibitory effect. acs.org

The table below shows the impact of methyl substituents on the phytotoxicity of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin derivatives against lettuce roots.

| Substituent Position | IC50 (µM) |

|---|---|

| Unsubstituted | 228 |

| 5-CH3 | 214 |

| 8-CH3 | 225 |

Halogen atoms are frequently incorporated into drug candidates to enhance their biological activity and selectivity. nih.gov Their introduction can influence the electronic and steric properties of the molecule, potentially leading to stronger interactions with biological targets. nih.govresearchgate.net

In a series of halogenated 3-nitro-2H-chromenes, the presence of halogen atoms was crucial for their anti-staphylococcal potential. nih.gov It was observed that increasing the number of halogen substituents potentiated the antibacterial activity, with a tri-halogenated derivative being the most active. nih.gov Similarly, for 2-pentylchroman-4-ones, dihalogenated derivatives were more potent inhibitors than the unsubstituted analog, suggesting that electron-withdrawing groups generally enhance activity. acs.org However, the size of the halogen also matters, as a difluorinated derivative was less active than chloro- and bromo-substituted ones. acs.org

The antitumor activity of certain 4H-chromene derivatives was also found to be influenced by halogen substitution. nih.gov Lipophilic, electron-withdrawing substituents of moderate size, such as halogens, were more beneficial for activity than electron-donating groups like methyl or methoxy. nih.gov

The introduction of acyl, aryl, and other carbonyl-containing groups can significantly alter the biological profile of the chromen-2-one scaffold. For instance, a series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones demonstrated potent antiproliferative activity against human breast and lung cancer cell lines. nih.gov The nature of the N-terminal substitution on the thiosemicarbazide (B42300) moiety was found to influence the biological properties. nih.gov

In another study, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin enhanced its Mcl-1 inhibitory capacity, while a hydrophilic group at the same position was detrimental to the inhibitory potency. nih.gov Any modification to the carbonyl group in a series of chroman-4-ones, including its reduction to a hydroxyl group, resulted in a significant loss of inhibitory activity. acs.org

For example, a series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles were synthesized and evaluated as inhibitors of carbonic anhydrase isoforms involved in tumorigenesis. nih.gov These hybrid molecules showed selective inhibition of the target enzymes. nih.gov Similarly, 3-thiazolyl coumarin derivatives have been investigated for their anti-inflammatory activity, with some compounds showing good activity compared to the standard drug ibuprofen. researchgate.net The nature and substitution pattern of the fused heterocyclic ring are critical in determining the biological outcome.

Stereochemical Aspects of Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For chromen-2-one derivatives, the presence of chiral centers can lead to enantiomers with different potencies and selectivities.

In a study of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin derivatives, the R-configuration in the phenylpropanoid unit was found to be important for higher phytotoxic activity. jst.go.jp This indicates that the specific spatial orientation of the substituents is crucial for the molecule's interaction with its biological target in plants. Similarly, for certain chroman-4-one inhibitors, the separated enantiomers showed different inhibitory potencies, with one enantiomer being more active than the other. acs.org These findings underscore the importance of considering stereochemistry in the design and development of biologically active chromen-2-one derivatives.

Pharmacophore Elucidation and Essential Structural Features for Potency and Selectivity

The biological activity of coumarin derivatives is intrinsically linked to their molecular structure. The coumarin nucleus, a benzopyrone scaffold, is widely recognized as a privileged pharmacophore in medicinal chemistry. The electrophilic lactone moiety within this scaffold is a key feature, enabling strong interactions, such as hydrogen bonds or covalent bonds, with target proteins. mdpi.com The potency and selectivity of these compounds can be significantly modulated by the type and position of substituents on the benzene (B151609) and pyrone rings.

Systematic exploration of substitution patterns on the coumarin core has revealed that the placement of functional groups is critical for specific biological activities. For instance, in the context of acetylcholinesterase (AChE) inhibition, an "extended" substitution pattern at the 3-, 6-, and 7-positions of the coumarin ring generally leads to higher potency compared to a "folded" substitution pattern at the 4-, 5-, and 8-positions. nih.gov This suggests that for certain targets, the 5,8-substitution of the title compound may not be optimal.

However, in other biological assays, such as phytotoxicity, the 8-methoxy group has been shown to be advantageous. In a study comparing derivatives of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin, the 8-methoxy derivative demonstrated more potent growth-inhibitory activity against the roots of lettuce and Italian ryegrass seedlings compared to the unsubstituted parent compound. nih.gov Conversely, the 5-methyl derivative showed activity levels similar to the unsubstituted compound, indicating that the 8-methoxy group is a more influential determinant of phytotoxicity in this particular scaffold. nih.gov These findings highlight that electron-donating groups at the 8-position can be beneficial, whereas electron-withdrawing and more hydrophilic groups at this position are disadvantageous for this specific activity. nih.gov

The data below from a study on coumarin derivatives illustrates the impact of substitutions at the 5- and 8-positions on phytotoxic activity against Italian ryegrass.

| Compound | Substituent at C5 | Substituent at C8 | IC₅₀ (µM) against Italian Ryegrass Roots |

|---|---|---|---|

| Unsubstituted | H | H | 241 |

| 8-Methoxy Derivative | H | OCH₃ | 56.7 |

| 5-Methyl Derivative | CH₃ | H | 214 |

| 8-Methyl Derivative | H | CH₃ | 225 |

Correlation between Computational Predictions and Experimental Biological Outcomes

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, are powerful tools for predicting and rationalizing the biological activities of coumarin derivatives. These in silico techniques provide insights into the molecular interactions that govern potency and selectivity, often showing a strong correlation with experimental results.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For coumarin derivatives, QSAR models have been successfully developed to predict antifungal, antibacterial, and anticancer activities. nih.govhrpub.orgresearchgate.net For example, a 2D-QSAR model for the anticancer activity of coumarins against the HepG-2 cell line revealed that the inhibitory activity is strongly correlated with the molecule's dipole moment and the number of hydrogen bond donors. researchgate.netnih.gov Another study on coumarin derivatives as antifungal agents resulted in a predictive QSAR model that highlighted the importance of multiple electron-withdrawing groups for activity against M. phaseolina. nih.gov Such models allow for the virtual screening and design of new, more potent compounds before their actual synthesis, saving time and resources.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction. This method has been widely applied to the coumarin scaffold to elucidate binding modes and rationalize observed biological activities. For instance, docking studies of coumarin derivatives designed as MDM2 inhibitors revealed their capability to interact with key amino acids in the p53 binding pocket, which was consistent with their experimental anticancer activity. nih.gov In another example, newly synthesized coumarin-3-carboxamides were evaluated as potential eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors. In silico analysis, including Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, predicted that certain derivatives would have superior interaction energies with the target enzyme. These computational predictions were subsequently supported by in vitro assays, which confirmed that the compounds with better-predicted binding were indeed more effective inhibitors. nih.govacs.org

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. For coumarin-based inhibitors, MD simulations have been used to verify docking results and confirm the stability of the predicted binding modes. A study on coumarin compounds as Cyclin-dependent Kinase 9 (CDK9) inhibitors used 50-nanosecond MD simulations to validate the accuracy of docking poses and the stability of the ligand-protein complexes. eurekaselect.com Furthermore, MD simulations have been employed to understand the interactions between chiral coumarin-based assemblies and biological macromolecules like serum albumin, providing a mechanistic explanation for experimentally observed phenomena. acs.org

The table below summarizes various computational studies on coumarin derivatives, demonstrating the successful correlation between predictive models and experimental validation.

| Computational Method | Target/Activity | Key Findings from Computational Prediction | Correlation with Experimental Outcome |

|---|---|---|---|

| 2D-QSAR | Anticancer (CDK inhibitor) | Inhibitory activity correlates with dipole moment and number of hydrogen bond donors. researchgate.netnih.gov | The developed model showed good predictive power for the experimental activity of test set compounds. researchgate.netnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Anticancer (CDK9 inhibitor) | Generated robust models and contour maps identifying key structural features for activity. eurekaselect.com | The models were used to design novel inhibitors with high predicted activity. eurekaselect.com |

| Molecular Docking | Anticancer (MDM2 inhibitor) | Predicted interaction with key amino acids in the binding pocket of MDM2. nih.gov | Docking results were consistent with the observed in vitro anticancer activity. nih.gov |

| Homology Modeling & Molecular Docking | Anticancer (eEF-2K inhibitor) | Predicted higher interaction energies for specific coumarin carboxamide derivatives. nih.govacs.org | In vitro assays confirmed higher inhibitory activity for compounds with better predicted binding energies. nih.govacs.org |

| Molecular Dynamics (MD) | Chiral Recognition | Simulations revealed differential interaction energies of chiral coumarin assemblies with albumin. acs.org | Provided a molecular-level explanation for the differential protein adsorption observed experimentally. acs.org |

Future Research Directions and Translational Potential Non Clinical

Rational Design of Novel 8-Methoxy-5-methyl-chromen-2-one Analogues with Enhanced Potency and Selectivity

The core structure of 8-Methoxy-5-methyl-chromen-2-one is ripe for chemical modification to enhance its biological effects. The principles of rational drug design, guided by quantitative structure-activity relationship (QSAR) studies, can be employed to create novel analogues with improved potency and selectivity for specific biological targets. nih.govresearchgate.net The diverse pharmacological activities of coumarins are highly dependent on the type and position of substituents on the benzopyran core. nih.govmdpi.com

Future synthetic strategies could focus on several key modifications:

Substitution at the C-3 and C-4 positions: These positions are critical for modulating the biological activity of the coumarin (B35378) scaffold. Introducing various functional groups, such as different heterocyclic rings or substituted aryl groups, could lead to derivatives with novel mechanisms of action. For instance, novel 3-substituted 8-methoxycoumarin (B1348513) derivatives have shown promise as anti-breast cancer agents. mdpi.com Similarly, the introduction of hydrophobic, electron-withdrawing groups at the C-4 position has been shown to enhance inhibitory capacity against targets like the anti-apoptotic protein Mcl-1 in other coumarin scaffolds. nih.gov

Modification of the methoxy (B1213986) and methyl groups: Altering the existing 8-methoxy and 5-methyl groups could fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. For example, bioisosteric replacement or extension of these groups could improve target binding affinity and metabolic stability.

Introduction of new functional groups: Adding substituents to other available positions on the aromatic ring, such as C-6 or C-7, could unlock new biological activities. Structure-activity relationship studies on other coumarins have demonstrated that O-substitutions and the presence of short aliphatic chains can be essential for antifungal activity. mdpi.com

These rationally designed analogues would then be synthesized and screened to identify compounds with superior performance characteristics compared to the parent molecule.

| Modification Site | Proposed Substituent | Rationale/Potential Target Class | Reference Analogue Class |

|---|---|---|---|

| C-3 | Carboxamides, Oxazoles, Triazoles | Anticancer (β-tubulin, Aromatase), Anticholinesterase | 3-Substituted 8-Methoxycoumarins mdpi.com, 3-(1,2,3-triazole)-coumarins mdpi.com |

| C-4 | Hydrophobic/Electron-withdrawing groups | Anticancer (Mcl-1 inhibitors) | 4-Substituted Esculetins nih.gov |

| C-6 / C-7 | Aliphatic chains, Nitro groups, Acetate groups | Antifungal, Antioxidant | O-Substituted Coumarins mdpi.com |

| C-8 | Piperazine fragments | Carbonic Anhydrase Inhibitors | 8-Substituted 4-Methylumbelliferones nih.gov |

Exploration of New Biological Targets and Mechanistic Pathways

The coumarin scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects including anti-inflammatory, anticancer, and neuroprotective activities. mdpi.comnih.gov A critical future direction is to perform broad-based biological screening of 8-Methoxy-5-methyl-chromen-2-one and its novel analogues to identify their primary molecular targets and elucidate their mechanisms of action.

Potential targets, based on studies of structurally similar coumarins, include:

Enzymes: Many coumarins are effective enzyme inhibitors. nih.gov Screening assays should investigate the inhibitory potential of 8-Methoxy-5-methyl-chromen-2-one against enzymes such as monoamine oxidase B (MAO-B), carbonic anhydrases (specifically cancer-related isoforms IX and XII), aromatase, sulfatase, and various protein kinases. nih.govmdpi.comnih.gov

Signaling Pathways: The compound and its derivatives should be investigated for their ability to modulate key cellular signaling pathways implicated in disease. This includes pathways involved in inflammation (e.g., TNF-alpha production), cell survival and proliferation. nih.gov

Structural Proteins: Some coumarin derivatives have been shown to interact with structural proteins like β-tubulin, thereby inhibiting cell proliferation. mdpi.com This represents another important class of potential targets to investigate.

By identifying the specific proteins and pathways modulated by 8-Methoxy-5-methyl-chromen-2-one, researchers can better understand its therapeutic potential and select the most relevant disease models for further study.

Advanced In Vitro and In Vivo (Non-human) Studies to Elucidate Pharmacodynamics and Pharmacokinetics